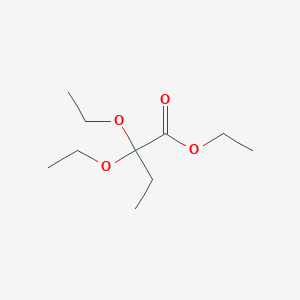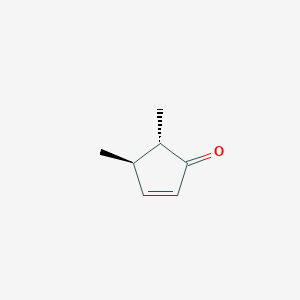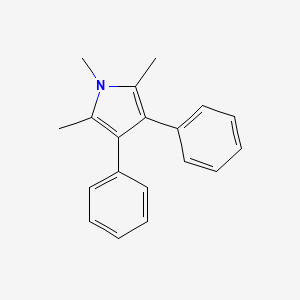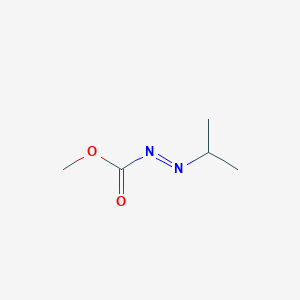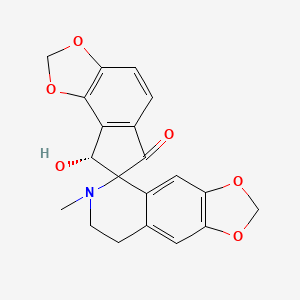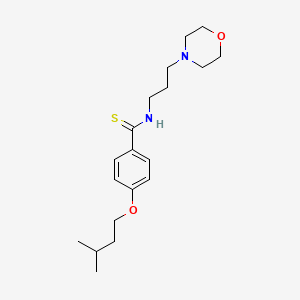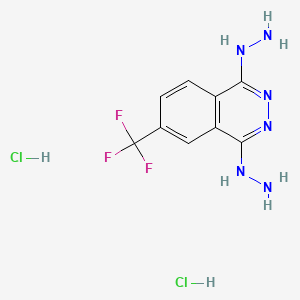
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the trifluoromethyl group and dihydrazino substituents makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using trifluoromethylating agents. The final step involves the addition of dihydrazino groups under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: The parent compound without the trifluoromethyl and dihydrazino groups.
1,4-Dihydrazinophthalazine: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)phthalazine: Lacks the dihydrazino groups.
Uniqueness
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride is unique due to the presence of both trifluoromethyl and dihydrazino groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24159-21-5 |
|---|---|
Molekularformel |
C9H11Cl2F3N6 |
Molekulargewicht |
331.12 g/mol |
IUPAC-Name |
[4-hydrazinyl-6-(trifluoromethyl)phthalazin-1-yl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N6.2ClH/c10-9(11,12)4-1-2-5-6(3-4)8(16-14)18-17-7(5)15-13;;/h1-3H,13-14H2,(H,15,17)(H,16,18);2*1H |
InChI-Schlüssel |
RWZOYAQMDNBASU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NN=C2NN)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


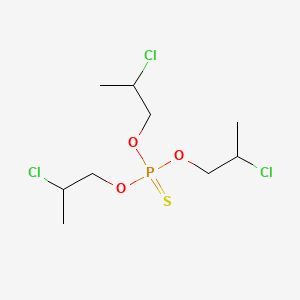
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

